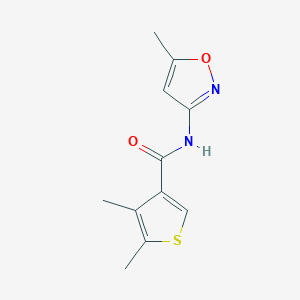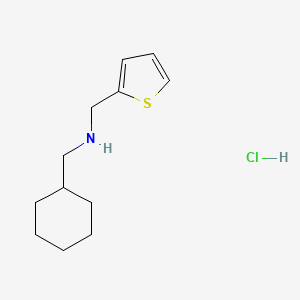
N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CEPD, and it is a versatile compound that has been used in various scientific research applications.
Wirkmechanismus
The mechanism of action of CEPD is not well understood. However, it is believed that CEPD binds to metal ions and forms stable complexes. This binding ability of CEPD has made it a useful ligand in MOFs and a fluorescent probe for the detection of metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of CEPD. However, studies have shown that CEPD is not toxic to cells and can be used in cell-based assays. Additionally, CEPD has been shown to have low cytotoxicity, making it a promising compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CEPD in lab experiments include its high yield and purity, low cytotoxicity, and ability to coordinate with metal ions. The limitations of using CEPD in lab experiments include its limited stability in solution and limited information available on its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the research on CEPD. One potential future direction is the development of new MOFs using CEPD as a ligand. Additionally, further research is needed to understand the mechanism of action of CEPD and its biochemical and physiological effects. Finally, the development of new synthetic methods for CEPD could lead to the synthesis of new compounds with unique properties.
Synthesemethoden
The synthesis of CEPD involves the reaction of 3-chloro-4-ethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of hydrochloric acid. The product obtained is then purified by recrystallization to obtain CEPD dihydrochloride. The yield of this synthesis method is high, and the purity of the product is also high.
Wissenschaftliche Forschungsanwendungen
CEPD has been used in various scientific research applications. It is commonly used as a ligand in metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. CEPD has also been used as a fluorescent probe for the detection of metal ions. Additionally, CEPD has been used as a reagent for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O.2ClH/c1-4-18-14-7-6-12(10-13(14)15)11-16-8-5-9-17(2)3;;/h6-7,10,16H,4-5,8-9,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUHSSCSHAIWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN(C)C)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4876213.png)
![4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4876216.png)
![4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole](/img/structure/B4876224.png)
![2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4876225.png)


![ethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876239.png)
![6-[(4-benzyl-1-piperazinyl)carbonyl]-3-(4-methylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4876244.png)
